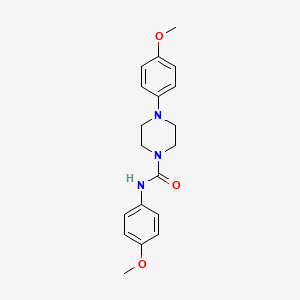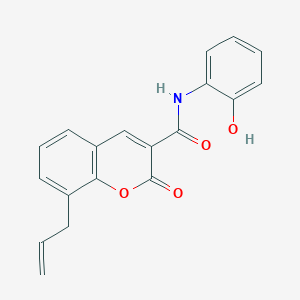![molecular formula C15H19Cl2NO4 B5683572 (3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, also known as DPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. DPAI is a chiral molecule that has two enantiomers, (3S*,4S*)-DPAI and (3R*,4R*)-DPAI, with the former being the active form.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to bind to the androgen receptor, which may explain its anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol are complex and depend on the specific application. In medicine, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. In agriculture, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to regulate plant growth, inhibit weed growth, and control fungal infections. In industry, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a chemical intermediate for the production of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol in lab experiments include its high purity, low toxicity, and well-established synthesis method. However, the limitations of using (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol include its relatively high cost, limited solubility in water, and potential for enantiomeric impurities.
Orientations Futures
There are several future directions for research on (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol. One area of focus is the development of new synthetic methods that are more efficient and cost-effective. Another area of focus is the investigation of the mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, particularly with regard to its anti-inflammatory and anti-tumor effects. Additionally, there is a need for further research on the potential applications of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol in agriculture and industry. Finally, there is a need for more studies on the safety and toxicity of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, particularly with regard to its long-term effects on human health and the environment.
Conclusion:
In conclusion, (3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is a chiral molecule that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. The synthesis of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol involves the reaction of 2,4-dichlorophenoxyacetic acid with isopropylamine and pyrrolidine in the presence of a catalyst. (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a plant growth regulator, herbicide, and fungicide. The mechanism of action of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. There are several future directions for research on (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol, including the development of new synthetic methods, investigation of the mechanism of action, and further studies on its potential applications and safety.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol involves the reaction of 2,4-dichlorophenoxyacetic acid with isopropylamine and pyrrolidine in the presence of a catalyst. The resulting product is then purified using chromatography and recrystallization. The yield of (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol is approximately 60%, and the purity is over 99%.
Applications De Recherche Scientifique
(3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been studied for its potential use in various fields, including medicine, agriculture, and industry. In medicine, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a plant growth regulator, herbicide, and fungicide. In industry, (3S*,4S*)-(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol has been used as a chemical intermediate for the production of other compounds.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-9(2)22-14-7-18(6-12(14)19)15(20)8-21-13-4-3-10(16)5-11(13)17/h3-5,9,12,14,19H,6-8H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJXFVZOJZIUJX-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CN(CC1O)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CN(C[C@@H]1O)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-1-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5683519.png)
![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)